N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound with a molecular formula of C14H17N3O5 This compound is characterized by the presence of a dimethoxyphenyl group, a nitro-substituted pyrazole ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl ethylamine through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the acetamide derivative.
Pyrazole Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and pyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound lacks the nitro-substituted pyrazole ring but shares the dimethoxyphenyl and acetamide moieties.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazol-1-yl)acetamide: Similar structure but without the nitro group on the pyrazole ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the dimethoxyphenyl group and the nitro-substituted pyrazole ring
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-23-13-4-3-11(7-14(13)24-2)5-6-16-15(20)10-18-9-12(8-17-18)19(21)22/h3-4,7-9H,5-6,10H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYUEGAABBGAKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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